Orthogonal Fmoc/Boc Protection Enables Sequential Deprotection Unavailable to Single-Protecting-Group Analogs
The compound combines an acid-labile Boc group (removed with TFA) and a base-labile Fmoc group (removed with piperidine), enabling sequential deprotection steps not possible with compounds like Fmoc-Gly-OH (no side-chain amine) or Boc-Gly-OH (no base-labile protection) . This orthogonal system allows for the construction of branched peptides and the selective exposure of a primary amine for further conjugation [1]. In the context of PNA synthesis, the Fmoc/Boc strategy has been shown to be fully compatible with standard Fmoc SPPS protocols, with monomers being incorporated into oligomers with coupling efficiencies comparable to those of standard amino acids [2].
| Evidence Dimension | Orthogonality of Protecting Groups |
|---|---|
| Target Compound Data | Fmoc (base-labile) and Boc (acid-labile) present |
| Comparator Or Baseline | Fmoc-Gly-OH (only Fmoc, no side-chain amine) or Boc-Gly-OH (only Boc, no base-labile protection) |
| Quantified Difference | Functional: Enables sequential deprotection; comparators cannot install free amine after synthesis |
| Conditions | Standard Fmoc SPPS: 20% piperidine/DMF for Fmoc removal; 95% TFA for Boc removal |
Why This Matters
The orthogonal protection strategy directly dictates the feasibility of post-synthetic modifications and the ability to generate a free amine, a critical functional requirement for many peptide and PNA applications.
- [1] St Amant, A. H., et al. (2012). Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine. Org Biomol Chem, 10(4), 876–881. View Source
- [2] Sugiyama, T., et al. (2017). PNA monomers fully compatible with standard Fmoc-based solid-phase synthesis of pseudocomplementary PNA. Bioorg Med Chem Lett, 27(15), 3337–3341. View Source
